Ianthelliformisamine A TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

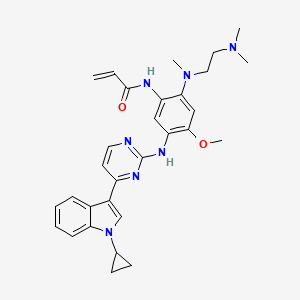

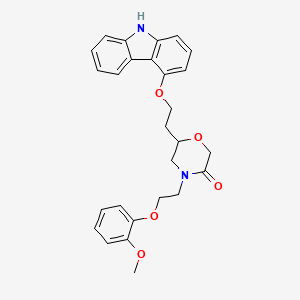

Ianthelliformisamine A TFA is a novel class of bromotyrosine-derived antibacterial agents . It was isolated from the marine sponge Suberea ianthelliformis . It is known to be an antibiotic enhancer against resistant Gram-negative bacteria .

Synthesis Analysis

Ianthelliformisamine A–C were synthesized by the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine followed by Boc-deprotection with TFA . A library of their analogues was synthesized by employing 3-phenylacrylic acid derivatives and Boc-protected polyamine chains .Molecular Structure Analysis

The chemical formula of Ianthelliformisamine A TFA is C26H35Br2F9N4O8 . It is a bromotyrosine-derived compound .Chemical Reactions Analysis

The synthesis of Ianthelliformisamine A–C involves the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine . This is followed by Boc-deprotection with TFA .Physical And Chemical Properties Analysis

The exact mass of Ianthelliformisamine A TFA is not available . Its molecular weight is 862.380 . The elemental analysis shows that it contains C (36.21%), H (4.09%), Br (18.53%), F (19.83%), N (6.50%), and O (14.84%) .Applications De Recherche Scientifique

Antibacterial Properties

Ianthelliformisamines, including Ianthelliformisamine A TFA, are a novel class of bromotyrosine-derived antibacterial agents. They have been synthesized from marine sponges like Suberea ianthelliformis. These compounds have shown promising antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains. Synthetic analogues of ianthelliformisamine A have demonstrated bacterial growth inhibition, with some analogues exerting bactericidal effects at low concentrations (Khan et al., 2014).

Antibiotic Enhancement

Ianthelliformisamine A TFA derivatives have been evaluated for their potential as antibiotic enhancers against resistant Gram-negative bacteria. These derivatives showed promising in vitro properties against resistant strains and clinical isolates of bacteria like Pseudomonas aeruginosa, particularly when combined with antibiotics like doxycycline (Pieri et al., 2014).

Antimalarial Activity

Research also suggests potential antimalarial properties of ianthelliformisamine A. In studies, compounds like ianthelliformisamines A-C and spermatinamine have been evaluated against Plasmodium falciparum, the parasite responsible for malaria. Spermatinamine, in particular, showed potent antimalarial activity, suggesting a possible role for ianthelliformisamine A derivatives in antimalarial therapies (Choomuenwai et al., 2013).

Safety And Hazards

Orientations Futures

The synthetic analogues of Ianthelliformisamine A showed bacterial growth inhibition against both Escherichia coli and Staphylococcus aureus . Some of the synthetic analogues exerted a bactericidal effect against both E. coli and S. aureus strains . These results suggest that future efforts to optimize the antibiotic-enhancing properties of cinnamido-polyamines should explore a wider range of aromatic ring substituents that do not include bromine or methoxyl groups .

Propriétés

Numéro CAS |

1643593-28-5 |

|---|---|

Nom du produit |

Ianthelliformisamine A TFA |

Formule moléculaire |

C26H35Br2F9N4O8 |

Poids moléculaire |

862.38 |

Nom IUPAC |

(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate) |

InChI |

InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;; |

Clé InChI |

LNQLIDBROYRNLG-ZMVRRDJGSA-N |

SMILES |

O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

IanthelliformisamineA TFA; Ianthelliformisamine-A TFA; Ianthelliformisamine A TFA; Ianthelliformisamine A TFA salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)